3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-26-10-4-9-24-12-17-19(30-14-24)8-6-16-22(25)18(13-29-23(16)17)15-5-7-20(27-2)21(11-15)28-3/h5-8,11,13H,4,9-10,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVOMUSNIDMUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 425.5 g/mol. The structure features a chromeno-oxazine framework which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N1O4 |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C(=C(C=C(C=C2)OC)OC)C |
Antioxidant Properties
Research indicates that compounds with similar chromene structures exhibit significant antioxidant activities. These properties are critical in preventing oxidative stress-related diseases. For instance, flavonoid derivatives have been shown to scavenge free radicals effectively, suggesting that this compound may exhibit comparable effects due to its structural similarities .
Antimicrobial Activity
Chromene derivatives have been studied for their antimicrobial properties. A study demonstrated that compounds with similar functional groups displayed activity against various bacterial strains. The presence of methoxy groups in the structure enhances lipophilicity, potentially improving membrane penetration and bioactivity against pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Flavonoids and related compounds have been documented to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on related chromene derivatives showed promising results against breast and prostate cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The oxazine moiety is likely involved in binding with enzymes or receptors, modulating their activity. This interaction can lead to downstream effects such as altered gene expression or enzyme inhibition.
Case Studies
-
Antioxidant Activity Assessment :
A study evaluating the antioxidant capacity of similar chromene derivatives found that they significantly reduced reactive oxygen species (ROS) levels in vitro. The study utilized DPPH and ABTS assays to quantify antioxidant activity, demonstrating a strong correlation between structure and activity . -
Antimicrobial Efficacy :
In a comparative study of flavonoid derivatives against bacterial strains like E. coli and S. aureus, the derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential therapeutic applications for the compound in treating infections . -
Cancer Cell Line Studies :
Research on related compounds showed that they induced apoptosis in various cancer cell lines through caspase activation pathways. The findings indicated that the presence of methoxy groups significantly enhanced cytotoxicity against cancer cells compared to non-substituted analogs .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. The presence of methoxy groups in the structure may enhance its radical scavenging ability, making it a candidate for further studies in oxidative stress modulation.
Anti-inflammatory Effects
Compounds derived from chromeno and oxazine frameworks have been reported to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways, potentially serving as a therapeutic agent in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Preliminary studies on structurally related compounds have shown promise in anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms through which this compound operates need to be elucidated through in vitro and in vivo studies.
Synthesis and Derivatives
The synthesis of 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can involve multiple synthetic routes that leverage existing methodologies for creating oxazines and chromenes. The exploration of its derivatives could lead to compounds with enhanced biological activity or reduced toxicity.
Study on Antioxidant Properties
A study conducted on a series of chromeno derivatives demonstrated that modifications at the phenolic positions significantly impacted their antioxidant capacity. This suggests that this compound could exhibit similar or improved activity compared to its analogs .
Evaluation of Anti-inflammatory Effects
In a recent investigation into the anti-inflammatory effects of related compounds, it was found that certain derivatives effectively inhibited the expression of COX-2 and other inflammatory markers in cell cultures . This opens avenues for exploring the anti-inflammatory potential of the compound in clinical settings.
Clinical Trials
To validate the pharmacological applications mentioned above, clinical trials should be designed focusing on the efficacy and safety profile of this compound in humans.
Structure-Activity Relationship Studies
Further research into the structure-activity relationship (SAR) will be essential to optimize the compound's therapeutic potential. By systematically varying substituents on the core structure, researchers can identify modifications that enhance desired activities while minimizing side effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:

Key Observations :
- Methoxy vs. Hydroxy Groups : Methoxy substituents (target compound) reduce hydrogen-bonding capacity compared to hydroxylated analogs, lowering solubility but improving blood-brain barrier penetration .
- Halogenation : Chlorine/fluorine substituents (e.g., in ) increase metabolic resistance and receptor-binding affinity but may elevate toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

